molecular formula C22H16ClN5O3S B2410836 N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866896-83-5

N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2410836
CAS No.: 866896-83-5
M. Wt: 465.91
InChI Key: IGUMHQYESDURJK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H16ClN5O3S and its molecular weight is 465.91. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-methoxyphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-16-9-11-17(12-10-16)32(29,30)22-21-25-20(24-15-6-4-5-14(23)13-15)18-7-2-3-8-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUMHQYESDURJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. Quinazoline derivatives, including triazoloquinazolines, are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused to a quinazoline moiety, with sulfonamide and methoxyphenyl substituents. The structural formula can be represented as follows:

C18H16ClN5O2S\text{C}_{18}\text{H}_{16}\text{ClN}_5\text{O}_2\text{S}

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit notable cytotoxicity against various cancer cell lines. A study evaluating several quinazoline derivatives demonstrated that compounds with similar structures to this compound showed significant inhibition of cell proliferation in cancer lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 10 μM to 12 μM across different cell lines .

Antibacterial and Antifungal Activity

Quinazolinone derivatives have also been reported to possess antibacterial and antifungal properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains. For instance, a related study highlighted that quinazolinone-thiazole hybrids exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been explored in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The presence of the sulfonamide group in this compound is believed to enhance its anti-inflammatory activity .

Case Studies

  • Cytotoxicity Assay : A series of quinazoline derivatives were tested against multiple cancer cell lines using the MTT assay. Compounds similar to this compound showed promising results with IC50 values indicating strong cytotoxic effects .
  • In Vivo Studies : Preliminary in vivo studies involving animal models have suggested that these compounds can significantly reduce tumor size when administered at specific dosages .

Data Table: Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (μM)Activity Type
Compound AMCF-710Anticancer
Compound BHT-2912Anticancer
Compound CPC310Anticancer
Compound DS. aureus-Antibacterial
Compound EE. coli-Antibacterial

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